

The Spirocyclic Antitubercular Agent GSK2200150A: A Deep Dive into Structure- Activity Relationships

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B10798360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the spirocyclic compound **GSK2200150A**, a novel antitubercular agent identified through high-throughput screening. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support ongoing research and development in the fight against tuberculosis.

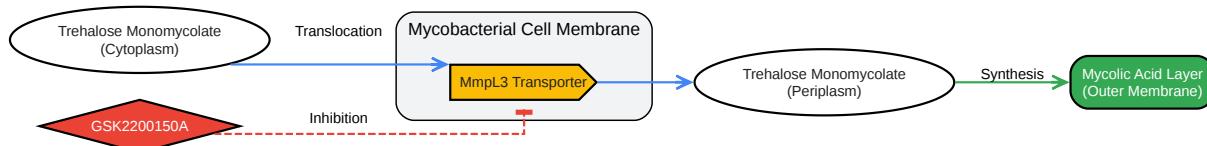
Core Compound Profile: GSK2200150A

GSK2200150A is a representative of the "Spiros" family of anti-tuberculosis leads developed by GlaxoSmithKline.^[1] It exhibits potent activity against the virulent H37Rv strain of *Mycobacterium tuberculosis* with a minimum inhibitory concentration (MIC) of 0.38 μM .^[2] The spirocyclic core of this compound class has been a focal point for medicinal chemistry efforts to develop new therapeutics against tuberculosis.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationships for a series of analogs based on the **GSK2200150A** scaffold. The data is extracted from the open-source publication by Badiola KA, et al. (2014), which details the synthesis and evaluation of these compounds.

Compound ID	R Group	MIC (μ M) against M. tuberculosis H37Rv
GSK2200150A	0.38	
10	>100	
11	0.06	
12	25	
13	1.6	
14	0.8	
15	1.6	
16	12.5	
17	>100	
18	>100	

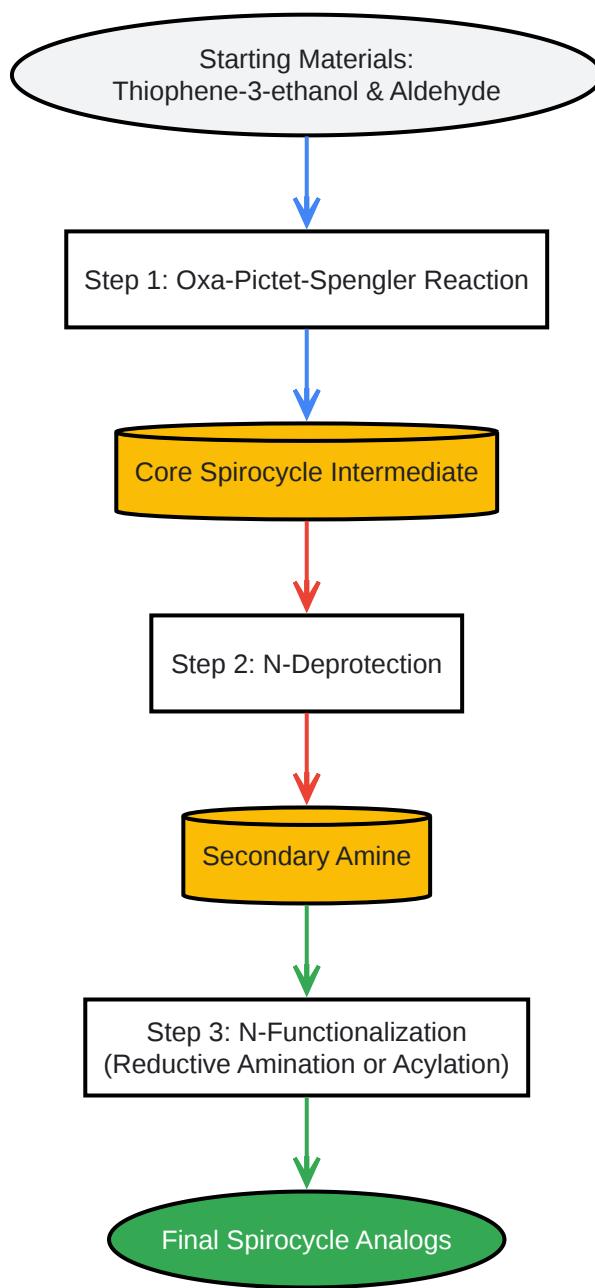

Data sourced from Badiola KA, et al. PLoS One. 2014;9(12):e111782.

Key SAR Insights:

- N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen plays a crucial role in the antitubercular activity.
- Aromatic Substituents: Analogs with aromatic substituents at the R position, particularly the biphenyl group in the optimized analog 11, demonstrate significantly enhanced potency compared to the initial lead, **GSK2200150A**.
- Alkyl and Acyl Groups: Simple alkyl or acyl substitutions at the nitrogen, as seen in compounds 10, 17, and 18, lead to a dramatic loss of activity.
- Benzyl Analogs: Benzyl-substituted analogs (13, 14, 15, and 16) show moderate to good activity, suggesting that an aromatic ring in this position is favorable.

Proposed Mechanism of Action: Targeting MmpL3

While the precise molecular interactions are still under investigation, evidence suggests that the spirocyclic compounds, including **GSK2200150A** and its analogs, exert their antitubercular effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in *Mycobacterium tuberculosis* responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death.


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **GSK2200150A**.

Experimental Protocols

Synthesis of Spirocycle Analogs

The synthesis of the spirocycle analogs of **GSK2200150A** was achieved through a multi-step process as outlined in the workflow below. The key step involves an oxa-Pictet-Spengler reaction to construct the core spirocyclic scaffold.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for spirocycle analogs.

Antitubercular Activity Assay

The *in vitro* activity of the synthesized compounds against *Mycobacterium tuberculosis* H37Rv was determined using a resazurin-based microplate assay.

- Preparation of Compounds: Compounds were solubilized in DMSO to create stock solutions.

- **Bacterial Culture:** *M. tuberculosis* H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
- **Assay Setup:**
 - Compounds were serially diluted in a 96-well microplate.
 - A standardized inoculum of *M. tuberculosis* H37Rv was added to each well.
 - The plates were incubated at 37°C for a defined period.
- **Resazurin Addition:** A solution of resazurin was added to each well, and the plates were re-incubated.
- **Data Analysis:** The fluorescence was measured using a microplate reader. The MIC was determined as the lowest concentration of the compound that inhibited the growth of the bacteria, as indicated by the lack of reduction of resazurin (no color change from blue to pink).

Conclusion

The spirocyclic scaffold of **GSK2200150A** represents a promising starting point for the development of novel antitubercular agents. The structure-activity relationship studies have demonstrated that modifications to the N-substituent of the piperidine ring can lead to significant improvements in potency. The optimized analog, with a biphenyl moiety, showcases a substantial increase in activity, highlighting a clear direction for future medicinal chemistry efforts. The likely mechanism of action, through the inhibition of the essential MmpL3 transporter, provides a solid foundation for further target-based drug design and optimization. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The Spirocyclic Antitubercular Agent GSK2200150A: A Deep Dive into Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798360#gsk2200150a-structure-activity-relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com